Binary Reactivity Divergence in Boronic Ester Transesterification: cis vs. trans-1,2-Cyclopentanediol
In transesterification reactions with 2-(phenyl)-1,3,2-dioxaborolane, cis-1,2-cyclopentanediol displaces ethylene glycol instantaneously, whereas trans-1,2-cyclopentanediol is totally unreactive under identical conditions [1]. This binary outcome establishes cis stereochemistry as a strict prerequisite for transesterification in this system, not merely a kinetic preference.
| Evidence Dimension | Relative rate of ethylene glycol displacement from 2-(phenyl)-1,3,2-dioxaborolane |
|---|---|
| Target Compound Data | Instantaneous displacement |
| Comparator Or Baseline | trans-1,2-Cyclopentanediol: Totally unreactive (no displacement) |
| Quantified Difference | Qualitative binary difference: reactive vs. completely unreactive |
| Conditions | Reaction of 2-(phenyl)-1,3,2-dioxaborolane with structurally varied diols; assessed by relative transesterification rates |
Why This Matters
This binary reactivity difference means that cis-1,2-cyclopentanediol cannot be replaced by its trans isomer in any application involving boronic ester formation or diol-displacement chemistry, directly impacting procurement specifications for boron-containing drug synthesis and chiral auxiliary applications.
- [1] Roy, C. D.; Brown, H. C. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. J. Organomet. Chem. 2007, 692, 784–790. View Source
